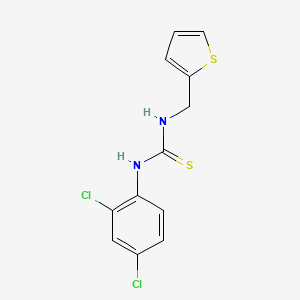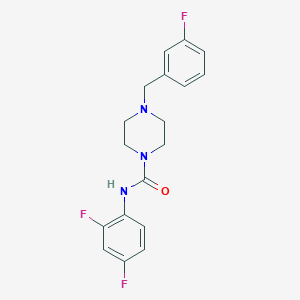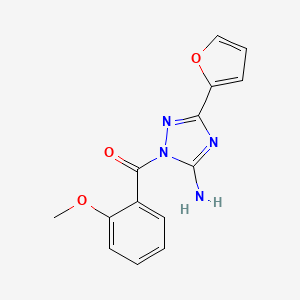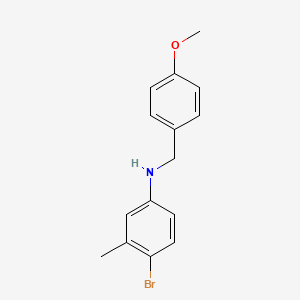
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DTT, is a synthetic compound that has been widely used in scientific research. DTT is a thiourea derivative that has been found to have various biochemical and physiological effects.
作用機序
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea works as a reducing agent by breaking the disulfide bonds in proteins. It reduces the disulfide bonds to sulfhydryl groups, which can then be modified or analyzed. The reducing power of N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is due to the presence of the thiol group in its structure. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also protect sulfhydryl groups in proteins from oxidation by reactive oxygen species.
Biochemical and physiological effects:
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to increase the activity of some enzymes such as alkaline phosphatase and lactate dehydrogenase. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to protect cells from oxidative stress and apoptosis. However, N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also have cytotoxic effects at high concentrations.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is a widely used reducing agent in scientific research due to its high reducing power and low cost. It is also easy to use and can be added directly to protein samples. However, N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can have some limitations in lab experiments. It can interfere with some assays that use thiol-reactive dyes. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also have a short half-life and can lose its reducing power over time.
将来の方向性
There are many future directions for the use of N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea in scientific research. One area of research is the development of new reducing agents with higher reducing power and longer half-life. Another area of research is the development of N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea analogs with specific properties such as cell permeability or targeting specific proteins. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also be used in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, or N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, is a synthetic compound that has been widely used in scientific research. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is a reducing agent that can break disulfide bonds in proteins and protect sulfhydryl groups from oxidation. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has various biochemical and physiological effects and has been used in various fields of research. While N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has some limitations in lab experiments, there are many future directions for its use in scientific research.
合成法
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with 2-thienylmethylamine in the presence of a base. The resulting product is then purified by recrystallization. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been widely used in scientific research as a reducing agent for disulfide bonds in proteins. It is also used as a protective agent for sulfhydryl groups in proteins. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been used in various fields of research such as biochemistry, molecular biology, and biotechnology.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMMJVHXQRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)




![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)

![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
